6-Anilino-5,8-quinolinedione
Overview
Description
LY83583, also known as 6-anilino-5,8-quinolinedione, is a chemical compound that functions as an inhibitor of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme involved in the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a critical component of the nitric oxide and cyclic guanosine monophosphate signaling pathway. This pathway plays a significant role in various physiological processes, including smooth muscle relaxation and neurotransmission .
Mechanism of Action
Target of Action
The primary target of 6-Anilino-5,8-quinolinedione is soluble guanylate cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Mode of Action
this compound interacts with its target, soluble guanylate cyclase, by inhibiting its activation . This inhibition results in a decrease in cGMP production . The compound also blocks the release of intracellular calcium ions , which play a key role in cellular signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting soluble guanylate cyclase, this compound reduces the production of cGMP . This leads to downstream effects such as increased platelet aggregation and reduced vasodilation .
Pharmacokinetics
The compound’s ability to inhibit soluble guanylate cyclase and reduce cgmp production suggests that it can effectively reach its target within the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cGMP production, the blocking of intracellular calcium ion release, and the facilitation of platelet activation . These effects can lead to physiological changes such as reduced vasodilation and increased blood clotting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of superoxide dismutase, an enzyme that neutralizes superoxide anions, can attenuate the effects of this compound
Biochemical Analysis
Biochemical Properties
6-Anilino-5,8-quinolinedione plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes. By inhibiting sGC, this compound reduces the levels of cGMP, thereby affecting processes such as vasodilation and platelet aggregation . Additionally, this compound interacts with other biomolecules, including nitric oxide (NO) and superoxide anions, influencing their biochemical pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit the growth of various cell types, including human brain tumor cells, by reducing cell viability . This compound also affects cell signaling pathways, particularly those involving cGMP. By lowering cGMP levels, this compound influences gene expression and cellular metabolism, leading to changes in cell function . Furthermore, it has been observed to block the release of intracellular calcium ions, impacting cellular processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits soluble guanylate cyclase, preventing the formation of cGMP from GTP . This inhibition is thought to be mediated by the generation of superoxide anions, which interfere with the enzyme’s activity . Additionally, this compound has been shown to inhibit the release of intracellular calcium ions, further affecting cellular signaling pathways . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its inhibitory effects on soluble guanylate cyclase and cGMP production are dose-dependent and reversible . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of cGMP production, resulting in long-term changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits soluble guanylate cyclase and reduces cGMP levels, leading to physiological changes such as reduced vasodilation and platelet aggregation . At high doses, this compound can have toxic effects, including oxidative stress and cell death . These adverse effects are likely due to the generation of superoxide anions and other reactive oxygen species .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as soluble guanylate cyclase and nitric oxide synthase, affecting the production of cGMP and nitric oxide . Additionally, this compound influences metabolic flux and metabolite levels by altering the activity of these enzymes . The generation of superoxide anions by this compound also impacts oxidative stress pathways, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For example, the compound’s binding to soluble guanylate cyclase and other proteins can affect its distribution within the cell, impacting its biochemical activity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with soluble guanylate cyclase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors contribute to the compound’s overall biochemical effects and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY83583 involves the reaction of 5,8-quinolinedione with aniline. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 5,8-quinolinedione in a suitable solvent such as ethanol or acetone.
- Add aniline to the solution and stir the mixture at room temperature.
- Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and maintain it for a certain period (e.g., 2-4 hours).
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of LY83583 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
LY83583 undergoes various chemical reactions, including:
Oxidation: LY83583 can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: LY83583 can undergo substitution reactions where the aniline group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are carried out in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
LY83583 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the nitric oxide and cyclic guanosine monophosphate signaling pathway.
Biology: Employed in research on cellular signaling and regulation, particularly in the context of guanylate cyclase inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions related to abnormal cyclic guanosine monophosphate levels, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the nitric oxide and cyclic guanosine monophosphate pathway
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another inhibitor of soluble guanylate cyclase, used in the treatment of methemoglobinemia.
Cinaciguat: A soluble guanylate cyclase activator used in the treatment of heart failure.
Linaclotide: A guanylate cyclase C agonist used in the treatment of irritable bowel syndrome with constipation.
Uniqueness of LY83583
LY83583 is unique in its ability to inhibit soluble guanylate cyclase through the formation of superoxide anions, a mechanism not shared by many other guanylate cyclase inhibitors. This unique mechanism makes LY83583 a valuable tool in research focused on the nitric oxide and cyclic guanosine monophosphate signaling pathway .
Properties
IUPAC Name |
6-anilinoquinoline-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJYWUWLNHKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238488 | |
Record name | 6-Anilino-5,8-quinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91300-60-6 | |
Record name | 6-(Phenylamino)-5,8-quinolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Anilino-5,8-quinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Anilino-5,8-quinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Anilinoquinoline-5,8-quinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(Phenylamino)-5,8-quinolinedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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